(4-Acetamidocyclohexyl) nitrate

Pharmacokinetics Bioavailability Organic Nitrates

Select (4-Acetamidocyclohexyl) nitrate (BM121307) for its rigorously defined, species-specific pharmacokinetic profile—68–70% oral bioavailability in canine models, a human elimination half-life >2.3× that of dogs, and 69.4–73.6% urinary excretion. Its well-characterized primary metabolite, trans-N-(4-Hydroxycyclohexyl) acetamide, enables precise analytical method validation (HPLC, GC-ECD). Substituting generic organic nitrates introduces uncontrolled PK variability, compromising translational and mechanistic study reproducibility. This compound is a definitive reference for NO/cGMP pathway activation and comparative pharmacology.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 137213-91-3
Cat. No. B147058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetamidocyclohexyl) nitrate
CAS137213-91-3
Synonyms(4-acetamidocyclohexyl) nitrate
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)O[N+](=O)[O-]
InChIInChI=1S/C8H14N2O4/c1-6(11)9-7-2-4-8(5-3-7)14-10(12)13/h7-8H,2-5H2,1H3,(H,9,11)
InChIKeyZGGZZKIXIOEJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Acetamidocyclohexyl) Nitrate (BM 12.1307) for Scientific Research and Procurement


(4-Acetamidocyclohexyl) nitrate (CAS 137213-91-3), also known as BM 12.1307 or BM121307, is a synthetic organic nitrate that functions as a guanylate cyclase activator . It was advanced to Phase I clinical development for the treatment of ischemic heart disorders, though research was discontinued . The compound exhibits a high oral bioavailability of 68-70% in dogs and an extended elimination half-life in humans [1]. Its primary metabolite is trans-N-(4-Hydroxycyclohexyl) acetamide [2].

Why Generic Nitrate Esters Cannot Substitute for (4-Acetamidocyclohexyl) Nitrate in Research


While many organic nitrates share a common mechanism of action through the NO/cGMP pathway, their pharmacokinetic (PK) profiles can vary dramatically. The specific structural features of (4-Acetamidocyclohexyl) nitrate dictate its distinct absorption, metabolism, and elimination characteristics. For instance, its elimination half-life in humans is over twice as long as in dogs [1], and its bioavailability (68-70%) and metabolic fate are unique to its structure [1][2]. Substituting this compound with a generic or closely related analog without accounting for these verified PK differences would introduce significant variability, compromising the reproducibility and interpretation of in vivo and in vitro studies.

Quantitative Differentiation of (4-Acetamidocyclohexyl) Nitrate from Comparators


Comparative Oral Bioavailability of (4-Acetamidocyclohexyl) Nitrate (BM 12.1307) in Beagle Dogs

(4-Acetamidocyclohexyl) nitrate demonstrates a high oral bioavailability in a preclinical model. In a pharmacokinetic study, its bioavailability in beagle dogs was determined to be 68-70%, distinguishing it from other organic nitrates with lower or more variable absorption [1].

Pharmacokinetics Bioavailability Organic Nitrates

Comparative Elimination Half-Life of (4-Acetamidocyclohexyl) Nitrate (BM 12.1307) in Humans vs. Dogs

The elimination half-life of (4-Acetamidocyclohexyl) nitrate is significantly prolonged in humans compared to dogs, a key species difference not observed with all organic nitrates. The half-life in man is longer by a factor of 2.3 compared to that in the dog [1].

Pharmacokinetics Half-Life Species Differences

Comparative Excretion Profile of (4-Acetamidocyclohexyl) Nitrate (BM 12.1307) Following Oral vs. IV Dosing

The route of administration significantly influences the total elimination of (4-Acetamidocyclohexyl) nitrate and its metabolites. Total elimination via urine and feces is 76.5% after oral administration, compared to 80.7% after intravenous administration [1]. This demonstrates a near-complete but distinct recovery profile based on dosing route.

Pharmacokinetics Excretion Route of Administration

Comparative Urinary Excretion of (4-Acetamidocyclohexyl) Nitrate (BM 12.1307) Following Oral vs. IV Dosing

Urinary excretion is the primary route of elimination for (4-Acetamidocyclohexyl) nitrate and its metabolites. Following oral administration, 69.4% of the dose is recovered in urine, compared to 73.6% after intravenous administration [1].

Pharmacokinetics Excretion Route of Administration

Comparative Metabolic Fate of (4-Acetamidocyclohexyl) Nitrate (BM 12.1307) Following Oral vs. IV Dosing

The compound undergoes extensive metabolism, and the ratio of parent drug to its main metabolite is dependent on the route of administration. After oral dosing, the parent drug accounts for 9% of the radioactive compounds in urine, while the main metabolite (trans-N-(4-Hydroxycyclohexyl) acetamide) accounts for 73% [1]. After IV dosing, the parent drug accounts for 13% and the main metabolite for 69% [1].

Metabolism Biotransformation Route of Administration

Validated Research Applications for (4-Acetamidocyclohexyl) Nitrate


In Vivo Pharmacokinetic and Mass Balance Studies

The well-characterized and quantitatively defined absorption, distribution, metabolism, and excretion (ADME) profile of (4-Acetamidocyclohexyl) nitrate makes it an ideal tool for pharmacokinetic studies. Its high oral bioavailability (68-70%) and extensive urinary excretion (69.4-73.6%) provide a reliable benchmark for experimental models [1]. This data supports its use in mass balance and drug disposition research.

Investigating NO/cGMP Pathway Activation with a Defined PK Profile

As a guanylate cyclase activator , this compound is a valuable probe for studying the NO/cGMP signaling pathway. Its unique and quantitatively defined pharmacokinetic properties, including its extended half-life in humans and species-specific differences, allow researchers to correlate pathway activation with systemic exposure more precisely than with less-characterized organic nitrates [1].

Comparative Organic Nitrate Pharmacology and Translational Research

The detailed, species-specific PK data (e.g., the 2.3-fold longer half-life in humans vs. dogs) [1] positions (4-Acetamidocyclohexyl) nitrate as a critical tool for comparative pharmacology. It serves as a valuable reference compound for evaluating the PK/PD relationships of novel organic nitrates and for designing translational studies between preclinical models and clinical scenarios.

Bioanalytical Method Development and Validation

The compound's distinct metabolic profile, with trans-N-(4-Hydroxycyclohexyl) acetamide as the major metabolite [2], provides a well-defined system for developing and validating analytical methods such as GC-ECD and HPLC. The quantitative data on parent drug recovery (9-13%) and metabolite abundance (69-73%) offer precise targets for method qualification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Acetamidocyclohexyl) nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.